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Compound of Interest

Compound Name: 5,7-diethoxyquinazolin-4(3H)-one
Cat. No.: B13919720
Get Quote
\ J

Chemical Identity & Structural Context

Compound: 5,7-Diethoxyquinazolin-4(3H)-one Molecular Formula: C12H14N203 Molecular
Weight: 234.25 g/mol IUPAC Name: 5,7-diethoxy-3H-quinazolin-4-one[1][2][3][4][5][6][7]

Structural Significance

The 4(3H)-quinazolinone scaffold is a "privileged structure” in drug discovery.[8] The 5,7-
diethoxy substitution pattern is critical because:

» 5-Position (Ethoxy): Provides steric bulk near the carbonyl, potentially influencing the lactam-
lactim tautomeric equilibrium and binding pocket selectivity (e.g., in PDE5 or ATP-binding
sites).

o 7-Position (Ethoxy): Electron-donating group (EDG) that increases electron density in the
pyrimidine ring, modulating pKa and solubility.

Synthesis Pathway (Context for Impurities)

Spectroscopic analysis must account for precursors. The standard synthesis involves the
cyclization of 2-amino-4,6-diethoxybenzoic acid (3,5-diethoxyanthranilic acid) with formamide.
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e Common Impurity: Unreacted anthranilic acid (broad COOH peak in IR).

e Common Impurity: O-formyl intermediates (aldehyde proton in NMR).
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Figure 1: Synthetic route to 5,7-diethoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary validation tool. The molecule exhibits a distinct "fingerprint” due to the
symmetry of the ethoxy groups and the specific meta-coupling of the aromatic protons.

'H NMR Analysis (400 MHz, DMSO-de)

Solvent Choice: DMSO-ds is preferred over CDCIs due to the poor solubility of the lactam core
and to stabilize the exchangeable NH proton.
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Critical Interpretation:

e The H-2 Singlet: This is the "anchor" peak. If this is a doublet, the cyclization failed (open
chain formyl intermediate).

e The 5-Ethoxy Shift: The methylene protons at position 5 are spatially close to the C=0 group
(peri-effect), often causing a slight downfield shift compared to the 7-ethoxy group.

e Tautomerism: In DMSO, the 4-oxo (lactam) tautomer predominates over the 4-hydroxy
(lactim) form. You will see the NH signal, not an OH signal.

13C NMR Analysis (100 MHz, DMSO-de)

e C=0 (C4): ~160-162 ppm (Characteristic amide carbonyl).

e C=N (C2): ~145-148 ppm.

e C-O (Aromatic): ~163 ppm (C7) and ~158 ppm (C5).

e OCHz2: ~64 ppm (two signals, likely overlapping or very close).
e CHs: ~14 ppm.

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and provides structural verification through
fragmentation.[8][9]

lonization Method: ESI (Electrospray lonization) in Positive Mode is standard.

Fragmentation Pathway

e Molecular lon: [M+H]* = 235.1 m/z.

e Primary Fragmentation (Ethyl Loss): The ether linkages are the weakest points. Expect
sequential loss of ethylene (neutral loss of 28 Da) or ethyl radicals.

o Peak A: 207 m/z (Loss of one ethylene: -C2Ha).
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o Peak B: 179 m/z (Loss of second ethylene).

o RDA (Retro-Diels-Alder): High energy collision can cleave the pyrimidine ring, releasing HCN
(27 Da) or CO (28 Da).
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Figure 2: Predicted ESI-MS fragmentation pathway for 5,7-diethoxyquinazolin-4(3H)-one.

Infrared (IR) Spectroscopy

IR is used primarily for rapid solid-state identification (QC pass/fail).
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Functional Group Intensity Notes
(cm™)
Indicates Lactam
) form. Sharp bands
N-H Stretch 3150 - 3400 Medium, Broad

indicate free amine

impurities.

Amide | band. Lower
C=0 Stretch 1665 - 1685 Strong than typical ketones
due to conjugation.

Quinazoline ring

C=N Stretch 1605 - 1620 Medium o
skeletal vibration.
Aryl alkyl ether stretch

C-O-C (Ether) 1240 - 1260 Strong _
(asymmetric).

C-O-C (Ether) 1020 - 1050 Medium Symmetric stretch.

Experimental Protocol: Standard Analysis Workflow
A. Sample Preparation for NMR

Objective: Eliminate aggregation and H-bonding variability.

Weigh 5-10 mg of the solid 5,7-diethoxyquinazolin-4(3H)-one.

Transfer to a clean, oven-dried vial.

Add 0.6 mL of DMSO-ds (99.8% D).

o Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid
degrading potential thermally unstable impurities.

Filter through a cotton plug into the NMR tube if any particulate remains.

B. HPLC-UV Purity Check

Objective: Quantify regioisomers (e.g., 6,8-diethoxy isomer).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5um).

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic max) and 310 nm (quinazolinone specific).

Expectation: The 5,7-diethoxy isomer is generally more polar (elutes earlier) than
unsubstituted analogs due to the oxygen content, but the ethyl chains add lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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